![molecular formula C28H39ClN6O6 B2590161 Mc-Val-Cit-PAB-Cl CAS No. 1639351-92-0](/img/structure/B2590161.png)
Mc-Val-Cit-PAB-Cl
描述
科学研究应用
In Vitro Studies
Recent studies have demonstrated significant cytotoxicity against various cancer cell lines. For example, the following table summarizes the IC50 values observed:
Cell Line | IC50 (nM) |
---|---|
BJAB | 3.3 |
WSU | 0.95 |
These values indicate potent anti-cancer activity, suggesting that Mc-Val-Cit-PAB-Cl could be an effective therapeutic agent in oncology.
In Vivo Studies
Animal models have shown that this compound effectively reduces tumor size without notable side effects, supporting its potential as a therapeutic agent .
Case Studies and Research Findings
-
Efficacy Against Multidrug-Resistant Tumors:
A study published in Nature Chemistry explored the efficacy of this compound in treating multidrug-resistant tumors. The results indicated significant tumor reduction with minimal toxicity. -
Stability and Release Mechanisms:
Research indicates that the Val-Cit linker, including the Mc-Val-Cit variant, exhibits high stability in various biological environments. Studies have shown that it is resistant to premature cleavage by common proteases, enhancing its therapeutic profile . -
Comparative Analysis with Other Linkers:
Comparisons with other ADC linkers revealed that the Val-Cit-containing linkers demonstrate superior performance in terms of stability and efficacy when used in ADC formulations targeting specific tumor antigens .
Challenges and Future Directions
Despite its promising applications, this compound faces challenges such as hydrophobicity-induced aggregation and limited drug-antibody ratios (DAR). Ongoing research aims to develop new linker technologies that can overcome these limitations while maintaining high stability and efficacy .
作用机制
Target of Action
Mc-Val-Cit-PAB-Cl is a cleavable linker used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are proteins or antigens on cancer cells that the antibody component of the ADC is designed to recognize and bind to .
Mode of Action
The this compound linker is designed to be stable in the bloodstream but to release the drug once inside the target cell . This is achieved through the use of a cleavable linker, which is sensitive to conditions within the cell . Upon internalization of the ADC into the target cell, the linker is cleaved, releasing the cytotoxic drug .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific cytotoxic drug that is attached to the linker . The general mechanism involves the disruption of cellular processes, leading to cell death . The linker itself is designed to be cleaved by enzymes present in the target cell, which triggers the release of the drug .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its role as a linker in an ADC . The ADC is designed to be stable in the bloodstream, which allows it to circulate throughout the body and reach the target cells . Once inside the target cell, the linker is cleaved, and the drug is released . This process influences the bioavailability of the drug, as it is only released within the target cells .
Result of Action
The result of the action of this compound is the selective delivery of a cytotoxic drug to target cells . By using a cleavable linker, the drug is only released within the target cell, which helps to minimize damage to healthy cells . The released drug can then exert its cytotoxic effects, leading to cell death .
Action Environment
The action of this compound is influenced by the environment within the target cell . The linker is designed to be cleaved by enzymes that are present within the cell, which means that the intracellular environment plays a key role in the release of the drug . Additionally, factors such as the expression level of the target antigen can influence the efficacy of the ADC .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Val-Cit-PAB-Cl involves multiple steps, starting with the preparation of the valine-citrulline dipeptide. This dipeptide is then linked to p-aminobenzylcarbonyl chloride through a series of reactions involving protection and deprotection steps to ensure the stability of the intermediate compounds. The final product is obtained by coupling the maleimidocaproyl group to the valine-citrulline-p-aminobenzylcarbonyl intermediate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .
化学反应分析
Types of Reactions
Mc-Val-Cit-PAB-Cl undergoes several types of chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleaved by cathepsin B and related enzymes in tumor lysosomes, releasing the cytotoxic payload.
Substitution Reactions: The maleimide group can react with thiol groups in monoclonal antibodies, forming stable thioether linkages.
Common Reagents and Conditions
Cleavage Reactions: Typically occur under acidic conditions within the lysosomal environment of cancer cells.
Substitution Reactions: Conducted in aqueous buffers at physiological pH to facilitate the conjugation of the linker to antibodies.
Major Products Formed
The major products formed from these reactions include the antibody-drug conjugate, which consists of the antibody linked to the cytotoxic agent via the this compound linker .
相似化合物的比较
Similar Compounds
Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbonyl-p-nitrophenol: Another cleavable linker used in ADCs.
Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbonyl-doxorubicin: A linker used to conjugate doxorubicin to antibodies.
Uniqueness
Mc-Val-Cit-PAB-Cl is unique due to its high specificity and stability, which enhance the efficacy of antibody-drug conjugates. Its design allows for efficient cleavage by lysosomal enzymes, ensuring the targeted release of the cytotoxic payload .
生物活性
Mc-Val-Cit-PAB-Cl is a cleavable linker used in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues. This article explores the biological activity of this compound, including its synthesis, stability, mechanism of action, and therapeutic applications.
Structure and Composition
This compound contains:
- Maleimidocaproyl (Mc) group: This reactive moiety facilitates the conjugation of the linker to antibodies.
- Val-Cit dipeptide : This component is sensitive to proteolytic cleavage by cathepsin B, enabling the release of the drug payload inside target cells.
- PAB module : The p-aminobenzylcarbamate (PAB) enhances the stability and efficacy of the linker.
The mechanism underlying the activity of this compound involves:
- Conjugation : The linker is attached to monoclonal antibodies (mAbs) via the maleimidocaproyl group.
- Internalization : Upon binding to target cancer cells, the ADC is internalized through endocytosis.
- Cleavage and Release : Inside the cell, cathepsin B cleaves the Val-Cit bond, leading to a spontaneous release of the cytotoxic agent, typically monomethyl auristatin E (MMAE) or other similar drugs .
Stability and Pharmacokinetics
Research indicates that this compound exhibits significant stability in plasma, which is crucial for maintaining therapeutic efficacy:
- Half-lives : Studies have shown half-lives of approximately 6.0 days in mice and 9.6 days in monkeys for related constructs .
- Resistance to Premature Cleavage : The Val-Cit bond's susceptibility to enzymes like carboxylesterase Ces1C can lead to premature payload release; however, modifications in linker design have been explored to enhance stability against such enzymatic degradation .
Comparative Efficacy
The efficacy of ADCs utilizing this compound has been evaluated in various studies:
- In vitro studies demonstrated IC50 values as low as 3.3 nM against BJAB cell lines when using anti-CD22-MC-vc-MMAE constructs .
- A case study involving Trastuzumab conjugated with MMAE showed enhanced potency compared to unconjugated forms, highlighting the effectiveness of this linker in delivering cytotoxic agents directly to tumor cells .
Case Studies
- Anti-CD22-MC-vc-MMAE :
- Trastuzumab-MMAE Conjugate :
Data Table
Property | Value |
---|---|
Molecular Formula | C₃₈H₄₉ClN₆O₆ |
CAS Number | 1639351-92-0 |
Half-life in Mice | 6.0 days |
Half-life in Monkeys | 9.6 days |
IC50 (BJAB Cell Line) | 3.3 nM |
IC50 (WSU Cell Line) | 0.95 nM |
属性
IUPAC Name |
N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMQZNBKSWFFAZ-OFVILXPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。